

Introduction: The Pivotal Role of a Halogenated Precursor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethylaniline Hydrochloride

Cat. No.: B1592366

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5-Amino-2,4,6-triiodoisophthaloyl dichloride, identified by CAS Number 37441-29-5, is a highly functionalized aromatic compound of significant interest to the pharmaceutical and medical imaging sectors.[1][2] Its molecular architecture, featuring a tri-iodinated benzene ring coupled with two reactive acyl chloride groups and an amino moiety, makes it a critical precursor for the synthesis of non-ionic X-ray contrast agents.[3][4][5] These agents are indispensable diagnostic tools in modern medicine, enhancing the visibility of internal structures during computed tomography (CT) and angiography procedures.[6][7] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and principal applications, tailored for professionals engaged in chemical synthesis and drug development.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white to light yellow powder or crystalline solid and is sensitive to moisture.[8] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |
|-------------------|--|------------|
| CAS Number | 37441-29-5 | [1][9] |
| Molecular Formula | C ₈ H ₂ Cl ₂ I ₃ NO ₂ | [1][9] |
| Molecular Weight | 595.72 g/mol | [1][2] |
| Melting Point | 231-233°C | [8][9] |
| Appearance | White to yellow/orange powder or crystals | [8] |
| Synonyms | 5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride, ATIPA-Cl | [1][2][10] |
| Storage | Room temperature, under inert atmosphere, protected from moisture | [8][11] |

Spectroscopic data confirms its structure, with Fourier-transform infrared (FT-IR) spectroscopy showing characteristic peaks for N-H stretches around 3471 and 3372 cm⁻¹ and a strong C=O stretch for the acyl chloride at 1777 cm⁻¹.[\[12\]](#)

Synthesis and Chemical Reactivity

Core Synthesis Pathway

The primary industrial synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride involves the chlorination of its corresponding carboxylic acid, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA).[\[4\]\[12\]\[13\]](#) Thionyl chloride (SOCl₂) is the most common chlorinating agent, often used in the presence of a catalyst such as pyridine or a quaternary ammonium salt to drive the reaction to completion and improve yield and purity.[\[4\]\[12\]\[14\]](#) The reaction is typically conducted in an inert solvent like 1,2-dichloroethane.[\[12\]](#)

Caption: General workflow for the synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride.

Detailed Experimental Protocol

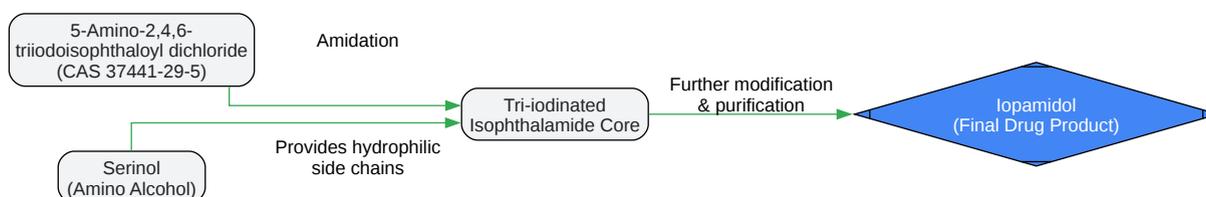
The following protocol is a representative example of the synthesis process:[12][15]

- **Charging the Reactor:** In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend 5-amino-2,4,6-triiodoisophthalic acid (1.0 eq) in 1,2-dichloroethane.
- **Addition of Reagents:** Add a catalytic amount of pyridine, followed by an initial portion of thionyl chloride (approx. 2.1 eq).
- **Heating and Further Addition:** Heat the mixture to approximately 70°C. Add a second portion of thionyl chloride (approx. 3.9 eq) dropwise over 2 hours.
- **Reaction Completion:** Increase the temperature to 85°C and maintain for 6 hours, or until the reaction is complete (monitored by a suitable method like TLC or HPLC).
- **Work-up:** Cool the reaction mixture to room temperature and pour it into ice-water.
- **Isolation:** Filter the resulting yellow precipitate, wash with water until the pH of the washings is neutral (around 5), and dry the product in a vacuum oven.

Reactivity and Mechanistic Insight

The utility of this compound stems from the high reactivity of its two acyl chloride functional groups. These groups are excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions.[16][17] This is particularly important for its primary application, where it reacts with amines (specifically, amino alcohols) to form stable amide bonds.[16][18]

The reaction proceeds via a nucleophilic addition-elimination mechanism. A lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[17][19][20]



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Caption: Role of 5-amino-2,4,6-triiodoisophthaloyl dichloride in lopamidol synthesis.

Safety, Handling, and Regulatory Information

As a reactive chemical intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride must be handled with appropriate precautions.

- GHS Hazard Classification: It is classified as a skin sensitizer (H317) and is toxic to aquatic life with long-lasting effects (H411). [1][21]* Handling Recommendations: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. [21]* Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. [8]

Conclusion

5-Amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) is not merely a laboratory chemical but a cornerstone in the production of advanced diagnostic drugs. Its synthesis has been optimized for industrial scale-up, and its predictable reactivity makes it an ideal scaffold. For researchers and professionals in drug development, understanding the properties and chemical behavior of this intermediate is fundamental to the innovation and production of safer and more effective non-ionic X-ray contrast agents that are vital to modern medical diagnostics.

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- To cite this document: BenchChem. [Introduction: The Pivotal Role of a Halogenated Precursor]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592366#cas-number-5417-45-8-properties-and-uses]

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